4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide is a chemical compound with the molecular formula C11H16N2O7S2. It is also known by its systematic name, 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate. This compound is characterized by its white crystalline powder appearance and is soluble in polar solvents such as formamide, dimethyl sulfoxide, and dichloromethane .
Vorbereitungsmethoden
The synthesis of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylsulfonyl chloride to form 4-aminobenzoyl ethyl sulfone. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as sodium hypochlorite or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The pathways involved in its mechanism of action include the inhibition of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide can be compared with other similar compounds such as:
Sodium;2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate: This compound has a similar structure but differs in the position of the amino group on the benzoyl ring.
Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate: This compound is similar but has a different counterion.
Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfonate: This compound has a sulfonate group instead of a sulfate group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
107294-90-6 |
---|---|
Molekularformel |
C11H16N2O7S2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H16N2O7S2/c12-10-3-1-9(2-4-10)11(14)13-5-7-21(15,16)8-6-20-22(17,18)19/h1-4H,5-8,12H2,(H,13,14)(H,17,18,19) |
InChI-Schlüssel |
ULQNNRMRJIVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.